molecular formula C12H10Br2N2OS B7729883 2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide

2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B7729883
M. Wt: 390.10 g/mol
InChI Key: OJQGQKMJCCCNCZ-UHFFFAOYSA-N
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Description

2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of amides It features a brominated phenyl ring and a thiazole ring, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with a phenyl ring, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) to form 4-bromophenyl.

    Thiazole Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amide Formation: The final step involves coupling the brominated phenyl and thiazole rings with a propanamide moiety using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions could target the amide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMSO, DMF).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Substituted phenyl derivatives where bromine atoms are replaced by nucleophiles.

Scientific Research Applications

2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide may have various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The thiazole ring could play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)propanamide: Similar structure with a chlorine atom instead of bromine.

    2-bromo-3-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)propanamide: Fluorine substitution on the phenyl ring.

    2-bromo-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)propanamide: Methyl group instead of bromine on the phenyl ring.

Uniqueness

The presence of bromine atoms in 2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide may confer unique properties, such as increased lipophilicity or specific electronic effects, which could influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2OS/c13-9-3-1-8(2-4-9)7-10(14)11(17)16-12-15-5-6-18-12/h1-6,10H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQGQKMJCCCNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC2=NC=CS2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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